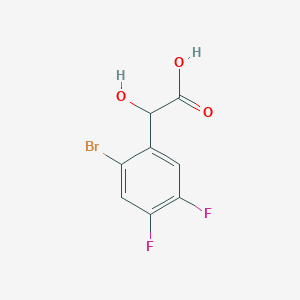
2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which significantly influence its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:
Fluorination: The fluorine atoms are introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction can yield carbonyl or methylene derivatives.
Applications De Recherche Scientifique
2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4,5-difluorophenylacetic acid
- 2-Bromo-4,5-difluorophenol
- 2-Bromo-4,5-difluorobenzyl alcohol
Uniqueness
2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions. This makes it a valuable compound for various research applications where specific chemical properties are required.
Propriétés
Formule moléculaire |
C8H5BrF2O3 |
|---|---|
Poids moléculaire |
267.02 g/mol |
Nom IUPAC |
2-(2-bromo-4,5-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
Clé InChI |
HFEOWUDXRJULDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)Br)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


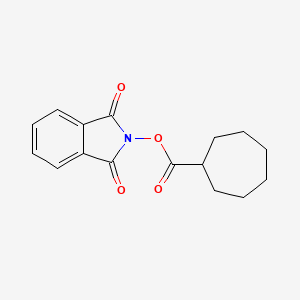
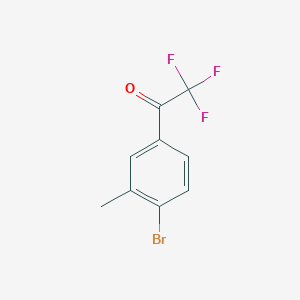

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
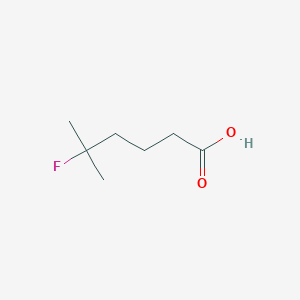
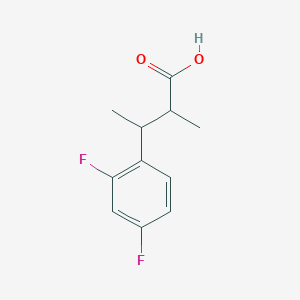
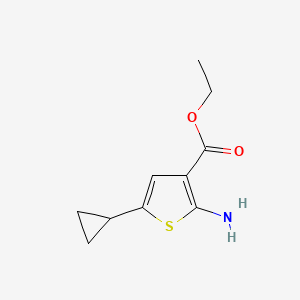
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
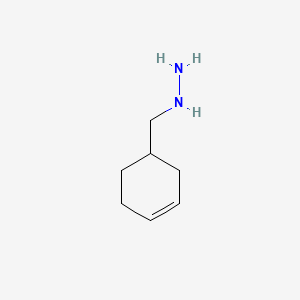
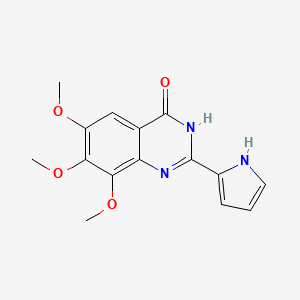
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)


